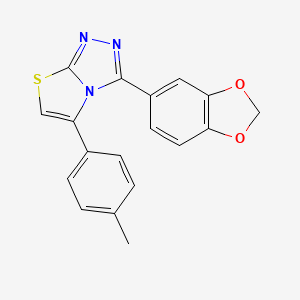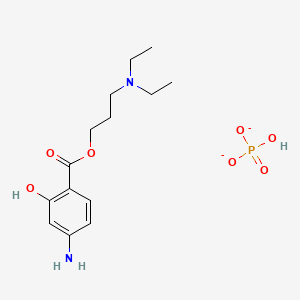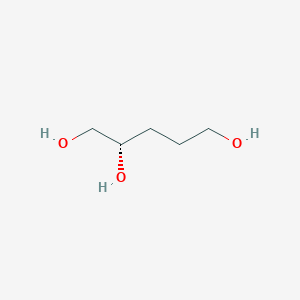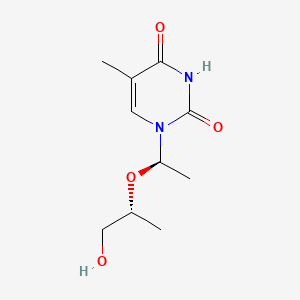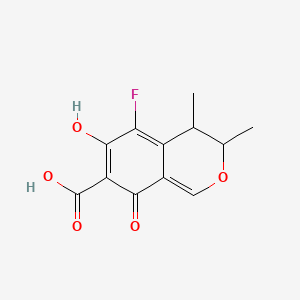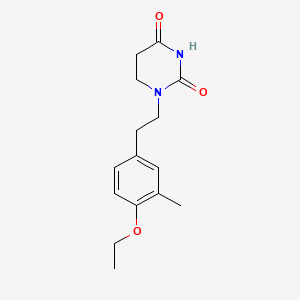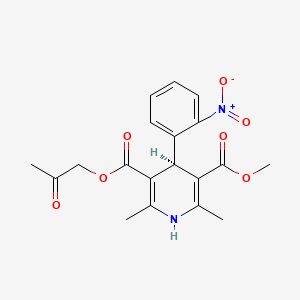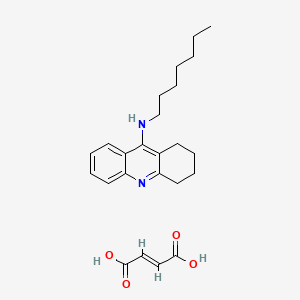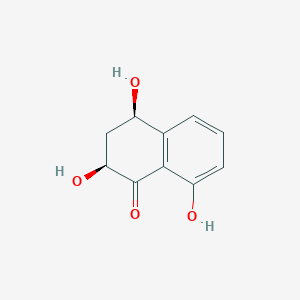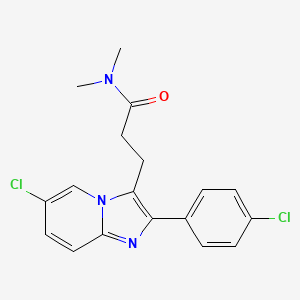
Imidazo(1,2-a)pyridine-3-propanamide, 6-chloro-2-(4-chlorophenyl)-N,N-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo(1,2-a)pyridine-3-propanamide, 6-chloro-2-(4-chlorophenyl)-N,N-dimethyl- is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route could involve the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by further functionalization to introduce the 6-chloro and 4-chlorophenyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained efficiently.
化学反应分析
Types of Reactions
Imidazo[1,2-a]pyridines can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the molecule.
科学研究应用
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: For their potential as enzyme inhibitors or receptor modulators.
Medicine: As potential therapeutic agents for treating diseases such as cancer, inflammation, and infections.
Industry: In the development of new materials or as catalysts in chemical reactions.
作用机制
The mechanism of action of imidazo[1,2-a]pyridines typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact mechanism would depend on the specific structure and functional groups of the compound.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound with a similar core structure.
Benzimidazole: Another class of compounds with similar biological activities.
Pyridine: A simpler structure that forms the basis for many heterocyclic compounds.
Uniqueness
Imidazo(1,2-a)pyridine-3-propanamide, 6-chloro-2-(4-chlorophenyl)-N,N-dimethyl- is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical properties compared to other similar compounds.
属性
CAS 编号 |
88965-05-3 |
|---|---|
分子式 |
C18H17Cl2N3O |
分子量 |
362.2 g/mol |
IUPAC 名称 |
3-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C18H17Cl2N3O/c1-22(2)17(24)10-8-15-18(12-3-5-13(19)6-4-12)21-16-9-7-14(20)11-23(15)16/h3-7,9,11H,8,10H2,1-2H3 |
InChI 键 |
NYPBYVYLUQDWQG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)CCC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



